molecular formula C8H9NO2S B1430335 1-Ethoxy-4-(sulfinylamino)benzene CAS No. 26341-92-4

1-Ethoxy-4-(sulfinylamino)benzene

Cat. No.: B1430335
CAS No.: 26341-92-4
M. Wt: 183.23 g/mol
InChI Key: SVQJJGXTXYTYFM-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(sulfinylamino)benzene is an organic compound with the molecular formula C8H9NO2S It is characterized by the presence of an ethoxy group and a sulfinylamino group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

1-Ethoxy-4-(sulfinylamino)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile or nucleophile depending on the reaction conditions . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further react with other biomolecules

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, it can affect the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and overall cell function . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can form covalent bonds with nucleophilic sites on enzymes, resulting in enzyme inhibition . Additionally, it can interact with transcription factors, leading to alterations in gene expression patterns

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can exert its biochemical effects . The compound can be targeted to organelles such as mitochondria and the endoplasmic reticulum, where it can interact with specific enzymes and proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an ethoxy group is introduced to the benzene ring followed by the addition of a sulfinylamino group. The reaction typically requires a catalyst such as aluminum chloride and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under specific conditions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-Ethoxy-4-(sulfinylamino)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-Ethoxy-4-(sulfonylamino)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-Methoxy-4-(sulfinylamino)benzene: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 1-Ethoxy-4-(sulfinylamino)benzene is unique due to the specific combination of the ethoxy and sulfinylamino groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-ethoxy-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8-5-3-7(4-6-8)9-12-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQJJGXTXYTYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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